3-Ethylcyclopentane-1-thiol

Lipophilicity LogP Hydrophobicity

3-Ethylcyclopentane-1-thiol (CAS 1341641-06-2) is a C7 alkylthiol featuring a cyclopentane ring substituted at the 3-position with an ethyl group. It is classified within the organosulfur family of alicyclic thiols, structurally related to the simpler cyclopentanethiol.

Molecular Formula C7H14S
Molecular Weight 130.25 g/mol
Cat. No. B15266577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylcyclopentane-1-thiol
Molecular FormulaC7H14S
Molecular Weight130.25 g/mol
Structural Identifiers
SMILESCCC1CCC(C1)S
InChIInChI=1S/C7H14S/c1-2-6-3-4-7(8)5-6/h6-8H,2-5H2,1H3
InChIKeyWMTSYWBFTTVVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylcyclopentane-1-thiol: Core Physicochemical and Structural Properties for Procurement Decisions


3-Ethylcyclopentane-1-thiol (CAS 1341641-06-2) is a C7 alkylthiol featuring a cyclopentane ring substituted at the 3-position with an ethyl group. It is classified within the organosulfur family of alicyclic thiols, structurally related to the simpler cyclopentanethiol [1]. Its molecular weight is 130.25 g/mol, and it bears a single hydrogen bond donor (the thiol proton) and a single hydrogen bond acceptor (the sulfur atom) [2]. The compound is commercially available as a research chemical with a typical purity specification of ≥95%, though experimental data beyond computed properties remain sparse .

Ethyl-substituted cyclopentane thiol with reported higher lipophilicity; supports nonpolar matrix research
Predicted boiling point suggests reduced volatility in thermal processing; verify under actual conditions
Thiol functional group suitable for nucleophilic reactions and metal coordination studies

Why 3-Ethylcyclopentane-1-thiol Cannot Be Assumed Interchangeable with Other Alkyl or Cycloalkyl Thiols


Even among structurally similar thiols, minor variations in carbon skeleton and substituent position produce measurable shifts in key performance-determining properties—most notably lipophilicity (LogP), volatility (boiling point), and acidity (pKa). These differences directly impact solubility in nonpolar matrices, odor detection thresholds, and reactivity in nucleophilic or metal-binding applications [1]. Consequently, substitution with unmodified cyclopentanethiol, linear pentanethiol, or differently substituted cycloalkyl thiols cannot be assumed to yield equivalent experimental outcomes; each compound's unique profile demands independent evaluation for procurement where matrix compatibility, thermal stability, or odor profile are critical [2].

Lipophilicity profile differs
Higher LogP relative to cyclopentanethiol may shift partitioning in polar solvent systems; direct replacement may require matrix-specific validation.
Volatility and thermal behavior mismatch
Predicted boiling point ~40°C higher than unsubstituted thiols can alter evaporative loss and odor release profiles in thermal applications.
Acidity/reactivity profile not interchangeable
Slightly elevated pKa may affect deprotonation equilibrium and nucleophilicity compared to common linear or unsubstituted cycloalkyl thiols.

Quantitative Differentiation: 3-Ethylcyclopentane-1-thiol vs. Closest Structural Analogs


Lipophilicity (LogP) Increase Driven by Ethyl Substituent

The ethyl group at the 3-position raises the computed XLogP3 value to 2.8, compared to 1.8 for unsubstituted cyclopentanethiol and 2.2 for the 3-methyl analog [1][2]. This represents a ~55% increase in LogP relative to the parent cyclopentanethiol and a ~27% increase relative to the methyl-substituted derivative. The lipophilicity aligns more closely with cyclohexanethiol (LogP ~2.78) and 1-pentanethiol (LogP 2.74–2.84), indicating that the ethyl-cyclopentane core yields a hydrophobicity comparable to six-membered cyclic or linear five-carbon thiols [3][4].

Lipophilicity (LogP)
Cross-study comparable
XLogP3 = 2.8 vs. cyclopentanethiol 1.8 (+1.0, ~55% increase)
May enhance nonpolar matrix partitioning; review for specific solvent systems.
Computed XLogP3; experimental logP values may differ.
Lipophilicity LogP Hydrophobicity

Volatility and Boiling Point Predictions for Thermal Processing

Predicted boiling point for 3-ethylcyclopentane-1-thiol is 169.6 ± 9.0 °C at 760 mmHg, substantially higher than the experimentally determined boiling points of cyclopentanethiol (129 °C), 1-pentanethiol (126 °C), and cyclohexanethiol (158 °C) [1][2]. The 40 °C increase over unsubstituted cyclopentanethiol and ~11 °C increase over cyclohexanethiol suggest lower volatility and reduced evaporative loss under ambient or moderately elevated temperature conditions.

Boiling Point (Volatility)
Class-level inference
Predicted 169.6 °C vs. cyclopentanethiol 129 °C (experimental)
Predicted value; may reduce volatility in thermal processing but confirm experimentally.
Predicted boiling point; experimental validation advised.
Volatility Boiling Point Thermal Stability

Acidity (pKa) Modulation by Ethyl Substitution

The predicted pKa of 3-ethylcyclopentane-1-thiol is 10.88 ± 0.40, compared to 10.07 for cyclopentanethiol and 10.51 for 1-pentanethiol [1][2]. The ethyl substituent raises pKa by approximately 0.8 units relative to the unsubstituted parent, indicating slightly reduced acidity (weaker proton donation). This shift, though modest, aligns with the electron-donating nature of the ethyl group and may influence deprotonation equilibrium in mildly basic environments.

Acidity (pKa)
Cross-study comparable
pKa 10.88 vs. cyclopentanethiol 10.07 (+0.81)
Slightly reduced acidity may influence nucleophilicity and metal binding; review for reaction conditions.
Predicted pKa; experimental verification recommended.
Acidity pKa Nucleophilicity

Density and Solubility Implications for Formulation

Predicted density of 3-ethylcyclopentane-1-thiol is 0.92 ± 0.1 g/cm³, intermediate between the denser cyclopentanethiol (0.955 g/cm³) and cyclohexanethiol (0.95 g/cm³) and the less dense 1-pentanethiol (0.84 g/cm³) [1][2]. The lower density relative to unsubstituted cyclopentanethiol may reflect increased molecular volume from the ethyl group without a proportional mass increase, potentially affecting buoyancy and mixing behavior in liquid formulations.

Density
Cross-study comparable
0.92 g/cm³ (predicted) vs. cyclopentanethiol 0.955, 1-pentanethiol 0.84
Intermediate density; may affect mixing and phase behavior in liquid formulations.
Predicted density; experimental data not available.
Density Solubility Formulation

Commercial Purity Benchmark and Research-Grade Availability

Commercially offered purity for 3-ethylcyclopentane-1-thiol is specified as minimum 95% . This aligns with typical research-grade specifications for analogous thiols: cyclopentanethiol is offered at 97%, and 1-pentanethiol at 98% . The slightly lower purity floor (95% vs. 97–98%) may reflect the additional synthetic complexity associated with the ethyl-substituted cyclopentane framework, though this does not preclude its use in most synthetic or materials applications where subsequent purification steps are standard.

Commercial Purity
Supporting evidence
Minimum 95% (vendor specification)
Typical research-grade; consider additional purification for high-sensitivity applications.
2–3% lower than simpler analog specifications.
Purity Specifications Procurement

Polymer Matrix Compatibility: Ethyl Group Enhancement vs. Unsubstituted Thiols

The ethyl substituent on the cyclopentane ring enhances compatibility with nonpolar polymer matrices compared to smaller thiols like ethanethiol [1]. This class-level inference is supported by the higher LogP (2.8) relative to unsubstituted cyclopentanethiol (1.8), which improves solubility in hydrophobic polymers such as polyolefins. Incorporation of thiols into polyolefins has been shown to improve oxidative stability by scavenging free radicals during thermal processing [1]. While no direct head-to-head study with cyclopentanethiol is available, the elevated LogP of 3-ethylcyclopentane-1-thiol suggests superior dispersion in nonpolar polymer melts.

Polymer Compatibility
Class-level inference
Higher LogP suggests enhanced nonpolar polymer dispersion
Class-level inference; verify compatibility with target polymer matrix.
No head-to-head study with cyclopentanethiol.
Polymer Additives Compatibility Antioxidant

Procurement-Driven Application Scenarios for 3-Ethylcyclopentane-1-thiol Based on Quantitative Differentiation


Flavor and Fragrance Research: Modulating Odor Profile Through Alkyl Substitution

The increased lipophilicity (LogP 2.8) and higher boiling point (169.6 °C) relative to cyclopentanethiol suggest that 3-ethylcyclopentane-1-thiol may exhibit a distinct odor threshold and release profile in complex fragrance matrices [1][2]. Thiols with higher LogP tend to have lower odor thresholds due to enhanced partitioning into olfactory epithelium lipids [3]. Researchers exploring structure-odor relationships in alicyclic thiols can use this compound as a probe to assess how ethyl substitution alters sensory perception compared to the parent cyclopentanethiol, which is already used as a flavoring agent (FEMA No. 3262).

Polymer Additive Development: Enhanced Compatibility with Nonpolar Matrices

The ethyl group improves compatibility with nonpolar polymers such as polyethylene and polypropylene compared to smaller thiols like ethanethiol or unsubstituted cyclopentanethiol [4]. This makes 3-ethylcyclopentane-1-thiol a candidate for use as a free-radical scavenger or chain-transfer agent in polyolefin processing, where its higher LogP (2.8 vs. 1.8) facilitates better dispersion in the polymer melt [4]. The predicted boiling point (169.6 °C) also suggests reduced volatility during high-temperature compounding compared to 1-pentanethiol (126 °C), potentially minimizing odor emissions in industrial settings .

Synthetic Building Block for Sulfur-Containing Ligands and Functional Materials

The slightly elevated pKa (10.88) relative to cyclopentanethiol (10.07) indicates a marginally less acidic thiol proton, which may influence nucleophilicity in thiol-ene or thiol-Michael addition reactions [5][6]. This compound can serve as a scaffold for preparing more complex sulfur-containing ligands for metal coordination or for self-assembled monolayers (SAMs) on gold surfaces. While direct SAM studies on 3-ethylcyclopentane-1-thiol are lacking, the literature on cyclopentanethiol SAMs demonstrates that ring size and substituents affect monolayer order and reductive desorption potentials [7].

Calibration Standards for Chromatographic Method Development

The unique combination of molecular weight (130.25 g/mol) and predicted boiling point (169.6 °C) positions 3-ethylcyclopentane-1-thiol as a useful retention-time marker in GC-MS analysis of sulfur-containing volatile organic compounds [8][9]. Its intermediate LogP (2.8) and predicted density (0.92 g/cm³) also make it suitable for LC method development where thiols are derivatized or detected by sulfur-specific detectors. Procurement for analytical purposes is justified by the compound's distinct physicochemical signature relative to more common thiol standards.

Application
Selection Property
Validation Focus
Structure-odor relationship studies
Lipophilicity and volatility profile
Odor threshold and release in fragrance matrices
Polyolefin stabilizer research
Nonpolar matrix compatibility
Dispersion and oxidative stability in polymer melts
Sulfur-containing ligand / SAM precursor
Thiol nucleophilicity and pKa profile
Thiol-ene reaction efficiency and monolayer order
GC-MS retention marker for volatile sulfur compounds
Distinct MW and predicted boiling point
Chromatographic retention behavior and derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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